molecular formula C7H10Cl3FN2 B1451370 (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride CAS No. 1185299-08-4

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B1451370
CAS No.: 1185299-08-4
M. Wt: 247.5 g/mol
InChI Key: IGZQPEVQJOUSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:

    (2-Chloro-6-fluorobenzyl)amine: Similar in structure but lacks the hydrazine moiety.

    (2-Chloro-6-fluorobenzyl)hydrazine: Similar but without the dihydrochloride component.

    (2-Chloro-6-fluorobenzyl)hydrazine monohydrochloride: Similar but with only one hydrochloride group.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQPEVQJOUSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Reactant of Route 4
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Reactant of Route 5
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.